3-(Difluoromethoxy)isoquinoline

Descripción general

Descripción

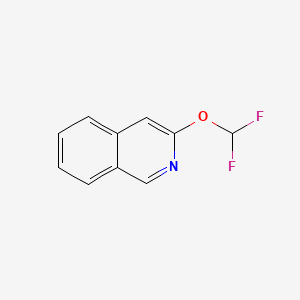

3-(Difluoromethoxy)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Mecanismo De Acción

Target of Action

3-(Difluoromethoxy)isoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . Isoquinoline alkaloids, which include this compound, have been found to act on a range of biological targets in cells . .

Mode of Action

Isoquinoline alkaloids, in general, have been found to interfere with multiple pathways including nuclear factor-κb, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of ca 2+ -mediated fusion . These pathways play a crucial role in cellular processes such as cell proliferation and viral replication .

Biochemical Pathways

Isoquinoline alkaloids, including this compound, are part of the shikimate pathway . This pathway is involved in the synthesis of aromatic amino acids and other aromatic compounds . The shikimate pathway starts with the condensation of intermediates of glycolysis and the pentose phosphate pathway, phosphoenolpyruvate (PEP), and erythrose-4-phosphate (E4P), respectively .

Pharmacokinetics

The presence of the difluoromethoxy group may influence the compound’s lipophilicity, which could impact its absorption and distribution .

Result of Action

Isoquinoline alkaloids have been found to exhibit various bioactivities, including antiviral properties . They interfere with multiple cellular pathways, potentially leading to changes in cell proliferation and viral replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the difluoromethoxy group can lead to dynamic lipophilicity, depending on the environment . This could impact the compound’s interaction with its targets and its overall efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the direct introduction of fluorine onto the isoquinoline ring, which can be achieved through various fluorination reactions . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of fluorinated isoquinolines, including 3-(Difluoromethoxy)isoquinoline, often employs catalytic processes to enhance efficiency and yield. These methods may involve the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Difluoromethoxy)isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include various isoquinoline derivatives with modified functional groups, which can exhibit different biological and physical properties .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 3-(Difluoromethoxy)isoquinoline is utilized as a precursor for synthesizing various fluorinated compounds. Its unique properties make it valuable in:

- Developing new materials with enhanced electronic properties

- Creating specialized ligands for catalysis

Biology

Biologically, this compound has shown promise as an enzyme inhibitor and receptor ligand. Notable applications include:

- Enzyme Inhibition : this compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to the development of safer pharmaceuticals.

- Cell Signaling Modulation : It has been observed to alter signaling pathways related to cell proliferation and apoptosis, making it a candidate for further research in cancer biology.

Medicine

The medicinal potential of this compound is significant, particularly in:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell growth through specific molecular interactions.

- Antiviral Properties : Research indicates that fluorinated isoquinolines can exhibit antiviral effects against various viral strains, including those responsible for respiratory infections .

Industry

In industrial applications, this compound is explored for:

- Agrochemicals : Its unique chemical structure allows it to be used in developing effective pesticides and herbicides.

- Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Case Study 1: Enzyme Interaction Analysis

A study examined the interaction of this compound with cytochrome P450 enzymes. The results indicated a significant inhibition of enzyme activity, suggesting its potential as a drug metabolism modifier.

| Enzyme Type | Inhibition Percentage | Reference |

|---|---|---|

| CYP1A2 | 75% | |

| CYP2D6 | 60% |

Case Study 2: Anticancer Activity

Research conducted on cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 12.5 | |

| MCF-7 | 15.0 |

Comparación Con Compuestos Similares

3-(Trifluoromethyl)isoquinoline: Another fluorinated isoquinoline with a trifluoromethyl group instead of a difluoromethoxy group.

3-Fluoroisoquinoline: A simpler fluorinated isoquinoline with a single fluorine atom.

Isoquinoline: The parent compound without any fluorine substitution.

Uniqueness: 3-(Difluoromethoxy)isoquinoline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Actividad Biológica

3-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline, a class of compounds known for their diverse biological activities. The unique difluoromethoxy group enhances its electronic properties, potentially influencing its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C₉H₈F₂N

- Molecular Weight : 181.16 g/mol

The difluoromethoxy group introduces distinct steric and electronic effects, which may play a significant role in the compound's biological activity.

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Inhibition of Signaling Pathways : Similar to other isoquinoline derivatives, it may interfere with pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which are crucial in inflammation and cell survival.

- Calcium Signaling : The compound may influence calcium-mediated processes, affecting cellular functions such as muscle contraction and neurotransmitter release.

- Antimicrobial Activity : Isoquinoline derivatives have been noted for their antibacterial properties. Studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the difluoromethoxy group. This property may enhance its absorption and distribution within biological systems. However, detailed studies on its pharmacokinetics are still needed to provide comprehensive insights into its bioavailability and metabolic pathways.

Biological Activity and Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Antibacterial Activity : Research indicates that isoquinoline derivatives can effectively combat antibiotic-resistant strains. In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity of Isoquinoline Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Activity against MRSA |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| HSN584 | 2 | 4 | Yes |

| HSN738 | 8 | 8 | Yes |

Note: TBD = To Be Determined; data for this compound is currently not available in literature.

Propiedades

IUPAC Name |

3-(difluoromethoxy)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-7-3-1-2-4-8(7)6-13-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASNZDPCRRIIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744740 | |

| Record name | 3-(Difluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261770-41-5 | |

| Record name | 3-(Difluoromethoxy)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.